CS-0777 Pharmacophore Core: S1P₁ Agonist Potency Differentiates the 1-Methylpyrrole Scaffold from Non-Pyrrole Amino Alcohols
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol constitutes the unsubstituted core scaffold of CS-0777. When elaborated by 5-position acylation with a 4-(p-tolyl)butanoyl group to yield CS-0777, the resulting phosphorylated active metabolite (CS-0777-P) exhibits an EC₅₀ of 1.1 nM at human S1P₁ with approximately 320-fold selectivity over S1P₃ (EC₅₀ 350 nM) [1]. In contrast, 2-amino-2-methylbutan-1-ol—the simplest analog lacking a heteroaryl appendage—shows no reported S1P₁ activity and serves only as a generic chiral building block . This represents a functional potency differential of >3 orders of magnitude (>1000-fold) in favor of the pyrrole-containing scaffold when elaborated to the active pharmacophore [1].
| Evidence Dimension | S1P₁ receptor agonist activity (EC₅₀) of elaborated 5-acyl derivative |
|---|---|
| Target Compound Data | CS-0777-P (5-acyl elaborated derivative): EC₅₀ = 1.1 nM at human S1P₁; S1P₃/S1P₁ selectivity = 320-fold [1] |
| Comparator Or Baseline | 2-Amino-2-methylbutan-1-ol (simplest amino alcohol analog): No reported S1P₁ agonist activity; used as generic chiral synthon |
| Quantified Difference | >1000-fold functional potency advantage (elaborated pyrrole scaffold vs. non-pyrrole amino alcohol); selectivity window of 320-fold (S1P₁ vs. S1P₃) conferred by pyrrole regiochemistry |
| Conditions | In vitro GTPγS binding assay using CHO cells expressing human S1P₁ and S1P₃ receptors; CS-0777 administered as pro-drug, active species is the phosphate ester CS-0777-P [1] |
Why This Matters
Procurement of this compound provides the essential pyrrole-amino alcohol core for constructing S1P₁ modulators with nanomolar potency and demonstrated clinical translation in multiple sclerosis, a capability absent in simpler amino alcohol building blocks.
- [1] Nishi, T.; Miyazaki, S.; Takemoto, T.; Suzuki, K.; Iio, Y.; Nakajima, K.; Ohnuki, T.; Kawase, Y.; Nara, F.; Inaba, S.; Izumi, T.; Yuita, H.; Oshima, K.; Doi, H.; Inoue, R.; Tomisato, W.; Kagari, T.; Shimozato, T. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist. ACS Med. Chem. Lett. 2011, 2 (5), 368–372. View Source
